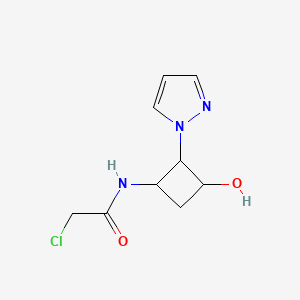
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide is a synthetic organic compound that features a chloroacetamide group attached to a cyclobutyl ring, which is further substituted with a hydroxy-pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Attachment of the Chloroacetamide Group: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloroacetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted acetamide derivatives.
科学研究应用
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Its unique structure allows it to be used in studies investigating the interaction of small molecules with biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds.
作用机制
The mechanism of action of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The hydroxy-pyrazole moiety can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclopropyl)acetamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclopentyl)acetamide: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclohexyl)acetamide: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
The uniqueness of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide lies in its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. This can result in different biological activities and binding affinities, making it a valuable compound for drug discovery and development.
属性
IUPAC Name |
2-chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-5-8(15)12-6-4-7(14)9(6)13-3-1-2-11-13/h1-3,6-7,9,14H,4-5H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLHCBHWZLXGEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)N2C=CC=N2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














